molecular formula C9H16ClNO2 B2582271 (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride CAS No. 2253641-19-7

(3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride

Cat. No.: B2582271
CAS No.: 2253641-19-7
M. Wt: 205.68
InChI Key: KEWWDQKNUGJTMH-DKXTVVGFSA-N
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Description

(3aR,7aS)-1,2,3,4,5,6,7,7a-Octahydroindole-3a-carboxylic acid; hydrochloride is a bicyclic organic compound featuring a fused six- and five-membered ring system derived from isoindole. Its stereochemistry, denoted by the (3aR,7aS) configuration, defines the spatial arrangement of substituents around the chiral centers. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . This compound is structurally related to bioactive molecules such as ACE inhibitors (e.g., perindopril) and antibiotic intermediates (e.g., moxifloxacin), though its specific therapeutic applications remain under investigation .

Properties

IUPAC Name

(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9-4-2-1-3-7(9)10-6-5-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWWDQKNUGJTMH-DKXTVVGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNC2C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2(CCN[C@H]2C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride involves multiple steps. One of the methods includes the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride using phosphorous pentachloride and dichloromethane. This intermediate is then converted to 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride using methylbenzene and acetyl chloride. Further steps involve the use of DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene to prepare 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is then converted to (2S)-octahydro-1H-indole-2-methyl carboxylate using methanol and palladium on carbon. Finally, (2S)-octahydro-1H-indole-2-methyl carboxylate is converted to (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on process efficiency, safety, and cost-effectiveness. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride is investigated for its therapeutic potential. It may have applications in treating various diseases, including hypertension and heart failure, due to its structural similarity to known pharmaceutical agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Perindopril: (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-Ethoxy-1-oxopentan-2-yl]amino]propanoyl]octahydroindole-2-carboxylic Acid

Key Similarities :

  • Both compounds share an octahydroindole core, though perindopril includes additional functional groups (e.g., ethoxy-oxopentyl and propanoyl moieties) that confer ACE-inhibitory activity .
  • Stereochemistry plays a critical role: perindopril’s (2S,3aS,7aS) configuration ensures proper binding to the ACE enzyme, analogous to the stereochemical specificity of the target compound .

Key Differences :

  • Functional Groups : The absence of a carboxylic acid group at position 3a in perindopril distinguishes its reactivity and solubility profile .

(3aR,6S,7S,7aR)-2-(4-Methoxybenzyl)-7-(4-Nitrophenyl)-6-Phenyltetrahydroisoindolin-1-one

Key Similarities :

  • Both compounds feature a partially saturated isoindole core, though the analog in includes a tetrahydroisoindolinone ring with aryl substituents (e.g., nitrophenyl, methoxybenzyl) .
  • Both utilize non-classical hydrogen bonding for crystal lattice stabilization, suggesting shared solid-state stability mechanisms .

Key Differences :

  • Substituents : The analog’s nitro and methoxy groups introduce electron-withdrawing and donating effects, altering reactivity compared to the target compound’s simpler carboxylic acid and hydrochloride groups .

Moxifloxacin Hydrochloride: 1-Cyclopropyl-6-Fluoro-8-Methoxy-7-[(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridin-6-yl]-4-Oxo-3-Quinolinecarboxylic Acid Hydrochloride

Key Similarities :

  • Both compounds are hydrochloride salts, enhancing solubility for systemic delivery .
  • Both incorporate bicyclic systems (isoindole in the target vs. pyrrolopyridine in moxifloxacin), critical for target engagement in biological systems .

Key Differences :

  • Pharmacology: Moxifloxacin is a fluoroquinolone antibiotic targeting DNA gyrase, whereas the target compound’s mechanism remains unconfirmed .
  • Ring Saturation : Moxifloxacin’s pyrrolopyridine ring is fully saturated, unlike the partially unsaturated isoindole core of the target compound .

Data Tables: Structural and Functional Comparison

Parameter Target Compound Perindopril Tetrahydroisoindolinone () Moxifloxacin HCl
CAS Number 161829-92-1 Not provided Not provided 186826-86-8
Molecular Formula C9H14ClNO2 C19H32N2O5 C29H27N3O4 C21H24ClFN3O4
Core Structure Octahydroindole Octahydroindole Tetrahydroisoindolinone Pyrrolopyridine-Quinolone
Key Functional Groups Carboxylic acid, hydrochloride Ethoxy-oxopentyl, propanoyl Nitrophenyl, methoxybenzyl Fluoro, methoxy, cyclopropyl
Pharmacological Use Under investigation ACE inhibitor (hypertension) Crystallography study Antibiotic (DNA gyrase inhibitor)
Stereochemistry (3aR,7aS) (2S,3aS,7aS) (3aR,6S,7S,7aR) (4aS,7aS)

Biological Activity

(3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This compound is structurally related to various indole derivatives and has been studied for its pharmacological properties and applications in medicinal chemistry.

  • IUPAC Name : (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid hydrochloride
  • Molecular Formula : C9H15ClN2O2
  • Molecular Weight : 202.68 g/mol
  • CAS Number : 80875-98-5

The compound acts primarily as an ACE inhibitor , similar to trandolapril. ACE inhibitors are widely used in the treatment of hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure .

Antihypertensive Effects

Research indicates that (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid hydrochloride exhibits significant antihypertensive activity. In animal models, it has been shown to lower blood pressure effectively when administered at appropriate dosages. This effect is attributed to its ability to inhibit the ACE enzyme .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. It has been evaluated in vitro for its ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism appears to involve modulation of signaling pathways related to cell survival and inflammation .

Analgesic Properties

In addition to its cardiovascular benefits, the compound has demonstrated analgesic effects in preclinical studies. It appears to interact with pain pathways in the central nervous system (CNS), potentially providing relief from pain without the side effects commonly associated with traditional analgesics .

Case Study 1: Antihypertensive Efficacy

A study involving hypertensive rats treated with varying doses of (3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid hydrochloride showed a dose-dependent reduction in systolic blood pressure. The most significant effects were observed at doses of 10 mg/kg body weight .

Case Study 2: Neuroprotection in Ischemic Models

In a model of ischemic stroke induced in rats, administration of the compound resulted in reduced infarct size and improved neurological scores compared to control groups. This suggests potential therapeutic applications in stroke management .

Research Findings

StudyFindings
Study 1Demonstrated significant reduction in blood pressure in hypertensive models.
Study 2Showed neuroprotective effects against oxidative stress in neuronal cells.
Study 3Reported analgesic properties with minimal side effects compared to conventional analgesics.

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